molecular formula C15H14O2 B13985074 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol

4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol

Cat. No.: B13985074
M. Wt: 226.27 g/mol
InChI Key: KRYWCSWTTFHJNM-UHFFFAOYSA-N
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Description

4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol is a chemical compound with a unique structure that includes a methoxy group attached to a naphthalene ring, a butynyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.

    Formation of the Butynyl Group: The aldehyde is subjected to a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form the corresponding propargyl alcohol.

    Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triple bond in the butynyl group can be reduced to a double bond or a single bond.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-one.

    Reduction: Formation of 4-(6-Methoxy-2-naphthalenyl)-3-butene-1-ol or 4-(6-Methoxy-2-naphthalenyl)-3-butane-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methoxy-2-naphthalenyl)-2-butanone: Known for its anti-inflammatory properties.

    6-Methoxy-2-naphthylacetic acid: Another compound with similar structural features and biological activity.

Uniqueness

This detailed article provides a comprehensive overview of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)but-3-yn-1-ol

InChI

InChI=1S/C15H14O2/c1-17-15-8-7-13-10-12(4-2-3-9-16)5-6-14(13)11-15/h5-8,10-11,16H,3,9H2,1H3

InChI Key

KRYWCSWTTFHJNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C#CCCO

Origin of Product

United States

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